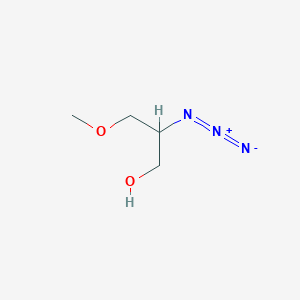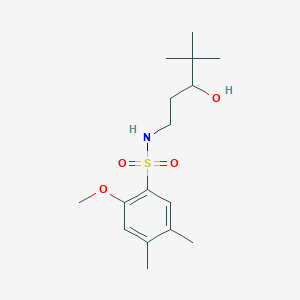
N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Hydroxy-4,4-dimethylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C15H25NO4S. It has an average mass of 315.428 Da and a mono-isotopic mass of 315.150421 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H25NO4S. The structure can be analyzed using various techniques such as gas chromatography-mass spectrometry (GC–MS) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It is likely to have properties similar to other compounds with similar structures .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been investigated for their potential in photodynamic therapy (PDT). For instance, zinc phthalocyanine substituted with benzenesulfonamide derivatives demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have shown promise as enzyme inhibitors, which can be leveraged for therapeutic applications. For example, a series of sulfonamides derived from 4-methoxyphenethylamine demonstrated inhibitory effects on acetylcholinesterase, with potential implications for Alzheimer's disease treatment (Abbasi et al., 2018).
Photophysicochemical Properties for Catalytic Applications
The photophysicochemical properties of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units have been explored, revealing their potential in photocatalytic applications. The investigation into their spectroscopic, aggregation, photophysical, and photochemical properties indicates that these compounds could serve as efficient photosensitizers (Öncül, Öztürk, & Pişkin, 2021).
Spectroscopic and Computational Studies
Research on benzenesulfonamide derivatives also includes spectroscopic and computational studies to understand their structural and electronic properties. Such investigations provide insights into the interaction energies, hydrogen bonding, and electronic properties, facilitating the development of new compounds with tailored features for specific applications (Murthy et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S/c1-11-9-13(21-6)14(10-12(11)2)22(19,20)17-8-7-15(18)16(3,4)5/h9-10,15,17-18H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRHPMYYRXTJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C(C)(C)C)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B2963839.png)
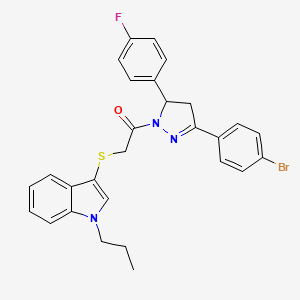
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2963841.png)

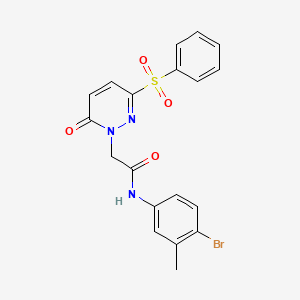


![4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B2963849.png)

![1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2963851.png)
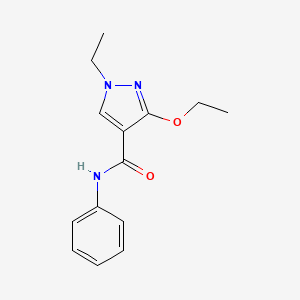
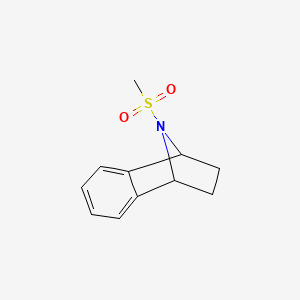
![4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2963857.png)
